molecular formula C7H11NOS2 B1265747 3-Butyl-2-thioxothiazolidin-4-one CAS No. 21494-64-4

3-Butyl-2-thioxothiazolidin-4-one

Cat. No.: B1265747
CAS No.: 21494-64-4
M. Wt: 189.3 g/mol
InChI Key: UTUUGODMVOQPEQ-UHFFFAOYSA-N
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Description

3-Butyl-2-thioxothiazolidin-4-one is a heterocyclic compound with the molecular formula C7H11NOS2. It belongs to the class of thiazolidinones, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by a thiazolidine ring with a butyl group at the 3-position and a thioxo group at the 2-position.

Mechanism of Action

Target of Action

3-Butyl-2-thioxothiazolidin-4-one, a derivative of thiazolidin-4-one, has been found to interact with several targets. It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the nervous system . Additionally, it has shown antimicrobial activity against certain strains of bacteria .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits AChE and BChE, potentially disrupting the breakdown of neurotransmitters in the nervous system . This could lead to an increase in the concentration of these neurotransmitters, affecting nerve signal transmission.

Biochemical Pathways

The inhibition of AChE and BChE by this compound can affect several biochemical pathways. For example, it could impact the cholinergic system, which relies on the neurotransmitter acetylcholine. Disruption of this system could have effects on memory, learning, and other cognitive functions .

Pharmacokinetics

The compound’s ability to inhibit ache and bche suggests it can reach its targets in the body

Result of Action

The inhibition of AChE and BChE by this compound could lead to an increase in acetylcholine levels, affecting nerve signal transmission . This could potentially be used to treat conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine . Additionally, its antimicrobial activity suggests it could be effective against certain bacterial infections .

Biochemical Analysis

Biochemical Properties

3-Butyl-2-thioxothiazolidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, such as PIM kinases, which are involved in cell survival, proliferation, and apoptosis . The compound’s interaction with these kinases suggests its potential as a therapeutic agent in cancer treatment. Additionally, this compound has been found to inhibit tyrosinase, an enzyme crucial for melanin production . This interaction highlights its potential use in treating hyperpigmentation disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further emphasizing its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of PIM kinases involves binding to the ATP-binding site, preventing the phosphorylation of downstream targets . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to this compound can lead to gradual degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of hyperpigmentation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported across cell membranes by organic anion transporters, facilitating its entry into target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-thioxothiazolidin-4-one typically involves the reaction of butylamine with carbon disulfide and methyl chloroacetylcarbamate. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, to yield the desired product . Another method involves the use of aliphatic primary amines, carbon disulfide, and methyl 2-bromoacetate under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents and catalysts, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the thioxo group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Butyl-2-thioxothiazolidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-2-thioxothiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS2/c1-2-3-4-8-6(9)5-11-7(8)10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUUGODMVOQPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175821
Record name Rhodanine, 3-butyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21494-64-4
Record name 3-Butyl-2-thio-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21494-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Butyl-2-thio-4-thiazolidinone
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Record name NSC190633
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190633
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Record name Rhodanine, 3-butyl-
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Record name 3-butyl-2-thioxothiazolidin-4-one
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Record name 3-BUTYL-2-THIO-4-THIAZOLIDINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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